

Desdiacetyl-8-oxo famciclovir-d4 chemical structure and properties

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Compound of Interest

Compound Name: *Desdiacetyl-8-oxo famciclovir-d4*

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An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of **Desdiacetyl-8-oxo famciclovir-d4**, a key labeled metabolite of the antiviral drug famciclovir.

Chemical Structure and Properties

Desdiacetyl-8-oxo famciclovir-d4 is a deuterated, oxidative metabolite of famciclovir. Its chemical name is 2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl-d4]-8H-purin-8-one. The structure is characterized by the removal of the two acetyl groups from famciclovir, the introduction of an oxo group at the 8th position of the purine ring, and the incorporation of four deuterium atoms on the butyl side chain. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies.

Chemical Structure:

While a 2D structure image is not directly available, the chemical name and its relationship to famciclovir allow for a definitive structural representation. The core is a purine ring system, substituted at the 9-position with a deuterated 4-hydroxy-3-(hydroxymethyl)butyl side chain.

The purine ring is further modified with an amino group at the 2-position and an oxo group at the 8-position.

Physicochemical Properties

Specific experimental data for **Desdiacetyl-8-oxo famciclovir-d4** is not extensively published. However, the following information has been compiled from available resources.

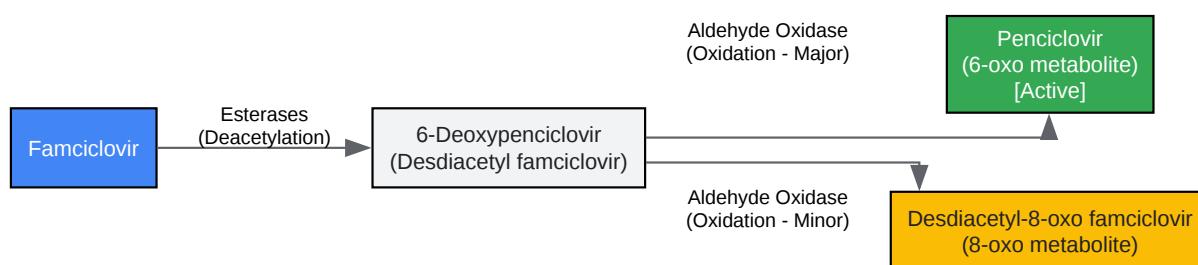
Property	Value	Source
Molecular Formula	C10H11D4N5O3	[1] [2]
Molecular Weight	257.28 g/mol	[1] [2]
CAS Number	1346603-55-1	[1]
Synonyms	2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4, BRL 48959-d4, 8-Oxo-6-deoxypenciclovir-d4	[1]
Physical Appearance	Assumed to be a solid	
Solubility	No specific data available. Expected to have some aqueous solubility due to the hydroxyl and amino groups.	
Melting Point	No specific data available.	
Boiling Point	No specific data available.	

Metabolic Pathway of Famciclovir

Famciclovir is a prodrug that is inactive in its administered form.[\[3\]](#)[\[4\]](#) Following oral administration, it undergoes extensive first-pass metabolism to be converted into its active antiviral form, penciclovir, and other metabolites.[\[5\]](#) Desdiacetyl-8-oxo famciclovir is a minor oxidative metabolite in this pathway.

The metabolic conversion involves two primary steps:

- Deacetylation: The two acetyl groups on the side chain of famciclovir are rapidly removed by esterases in the intestine and liver.[5]
- Oxidation: The resulting intermediate, 6-deoxypenciclovir, is then oxidized. The primary site of oxidation is the 6-position of the purine ring, catalyzed by aldehyde oxidase, to form the active antiviral agent penciclovir.[5][6] A smaller fraction of the 6-deoxypenciclovir is oxidized at the 8-position to form 8-oxo-desacetylated famciclovir.[7]



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Metabolic conversion of Famciclovir.

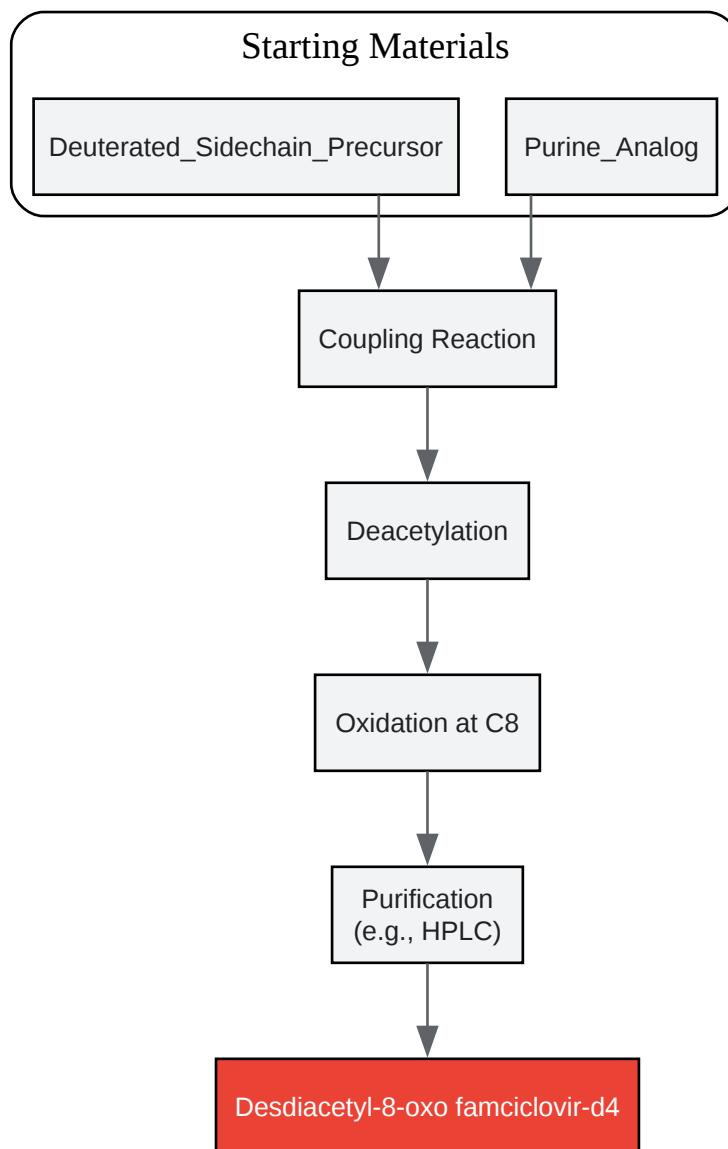
Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of **Desdiacetyl-8-oxo famciclovir-d4** are limited. However, based on the general knowledge of famciclovir chemistry and analytical techniques, the following outlines the likely methodologies.

Synthesis and Purification

The synthesis of **Desdiacetyl-8-oxo famciclovir-d4** would be a multi-step process, likely adapted from established routes for famciclovir and its analogs.[8]

Hypothetical Synthesis Workflow:



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A generalized synthetic workflow.

Methodology:

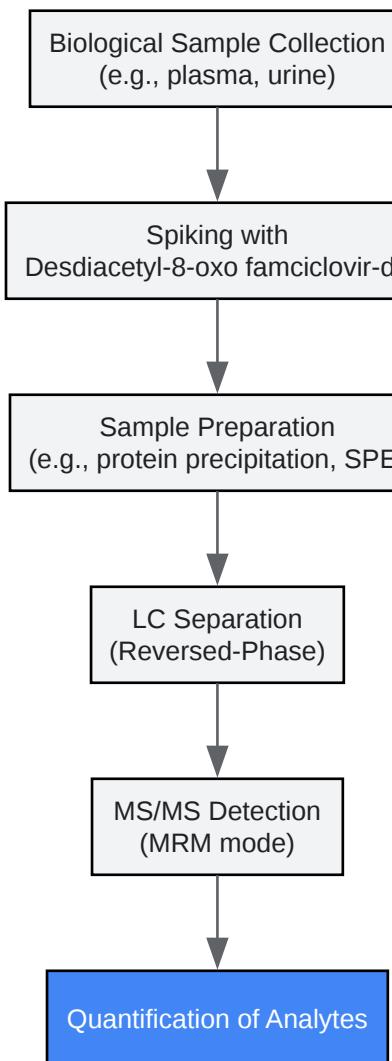
- **Synthesis of the Deuterated Side Chain:** A key step would involve the synthesis of the 4-hydroxy-3-(hydroxymethyl)butyl side chain with deuterium atoms incorporated at specific positions. This would likely be achieved using deuterated starting materials and standard organic synthesis techniques.

- Coupling to the Purine Ring: The deuterated side chain would then be coupled to a suitable purine precursor.
- Deacetylation: If acetyl protecting groups are used during the synthesis, they would be removed.
- Oxidation: A selective oxidation step would be required to introduce the oxo group at the 8-position of the purine ring. This could potentially be achieved using enzymatic (e.g., aldehyde oxidase) or chemical methods.
- Purification: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Analytical Methods

Desdiacetyl-8-oxo famciclovir-d4 is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Typical Analytical Workflow:



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Workflow for bioanalytical quantification.

Methodology:

- **Sample Preparation:** Biological samples (e.g., plasma, urine) are collected. A known amount of **Desdiacetyl-8-oxo famciclovir-d4** is added as an internal standard. Proteins are typically removed by precipitation, followed by solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and clean up the analytes.
- **LC Separation:** The extracted sample is injected into an HPLC system. Separation is usually achieved on a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

- **MS/MS Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (e.g., penciclovir) and the internal standard (**Desdiacetyl-8-oxo famciclovir-d4**) are monitored. The deuterium labeling of the internal standard results in a mass shift, allowing for its distinct detection from the unlabeled analyte.
- **Quantification:** The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Role in Drug Development

Desdiacetyl-8-oxo famciclovir-d4 plays a critical role in the development and post-marketing surveillance of famciclovir. Its primary application is as a stable isotope-labeled internal standard in pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard that is structurally very similar to the analyte of interest (penciclovir) and its metabolites helps to correct for variability in sample processing and instrument response, leading to highly accurate and precise quantification. This is essential for regulatory submissions and for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of famciclovir.

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